cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1263379-00-5
VCID: VC16791721
InChI: InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-12(4)7-8(14)9(12)13/h9H,5-7H2,1-4H3/t9-,12+/m1/s1
SMILES:
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester

CAS No.: 1263379-00-5

Cat. No.: VC16791721

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester - 1263379-00-5

Specification

CAS No. 1263379-00-5
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl (1S,5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-12(4)7-8(14)9(12)13/h9H,5-7H2,1-4H3/t9-,12+/m1/s1
Standard InChI Key VTTYZMLUZRUKBA-SKDRFNHKSA-N
Isomeric SMILES C[C@@]12CCN([C@@H]1C(=O)C2)C(=O)OC(C)(C)C
Canonical SMILES CC12CCN(C1C(=O)C2)C(=O)OC(C)(C)C

Introduction

Molecular Architecture and Stereochemical Considerations

The core structure of cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester consists of a bicyclo[3.2.0]heptane framework, a seven-membered bicyclic system featuring fused three- and four-membered rings. The "2-aza" designation indicates a nitrogen atom at position 2, while the "7-oxo" group denotes a ketone at position 7. The cis-5-methyl substituent introduces stereochemical complexity, influencing both the compound’s conformational stability and reactivity .

Comparative Structural Analysis

Closely related analogs, such as cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (CAS 1263379-01-6), share the bicyclo[3.2.0]heptane backbone and tert-butyl ester group but lack the 5-methyl substituent . This compound has a molecular formula of C11H17NO3\text{C}_{11}\text{H}_{17}\text{NO}_3 and a molecular weight of 211.26 g/mol . The addition of a methyl group at position 5 in the target compound likely increases steric hindrance, potentially altering crystallization behavior and solubility .

Synthetic Pathways and Methodological Insights

Mitsunobu Reaction for Lactone Formation

The synthesis of bicyclic lactams often employs Mitsunobu conditions, as demonstrated in the preparation of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate . This method facilitates intramolecular cyclization, enabling the formation of strained bicyclic systems. For example, N-Boc-protected hydroxyproline derivatives undergo Mitsunobu-mediated lactonization to yield bicyclic lactones, which can be further functionalized via transesterification or azide substitution .

Key Reaction Steps:

  • Substrate Activation: N-Boc-trans-4-hydroxyproline is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) under Mitsunobu conditions.

  • Cyclization: Intramolecular nucleophilic attack forms the bicyclo[2.2.1]heptane framework.

  • Post-Functionalization: The lactone intermediate is converted to methyl esters or azido derivatives for downstream applications .

Challenges in cis-5-Methyl Derivative Synthesis

Introducing a methyl group at position 5 in the cis configuration requires precise stereocontrol. Potential strategies include:

  • Chiral Auxiliaries: Use of enantiomerically pure starting materials to dictate stereochemistry.

  • Asymmetric Catalysis: Transition metal-catalyzed reactions to achieve high enantiomeric excess.

  • Dynamic Kinetic Resolution: Simultaneous racemization and selective crystallization to isolate the desired diastereomer.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While direct data for the cis-5-methyl derivative are unavailable, analogs provide benchmarks:

  • Melting Point: The spirocyclic analog tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1181816-12-5) melts at 114.5–116°C, suggesting that the cis-5-methyl compound may exhibit similar thermal stability .

  • Solubility: Tert-butyl esters generally exhibit low polarity, favoring solubility in organic solvents like ethyl acetate or dichloromethane. The methyl group may enhance lipophilicity, reducing aqueous solubility .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 1740 cm1^{-1} corresponds to the ester carbonyl group, while the lactam carbonyl (7-oxo) appears around 1680 cm1^{-1} .

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: The tert-butyl group resonates as a singlet at δ 1.4–1.5 ppm. The cis-5-methyl proton environment would show coupling constants indicative of axial-equatorial interactions .

    • 13CNMR^{13}\text{C} \text{NMR}: The lactam carbonyl carbon appears near δ 170 ppm, while the ester carbonyl is typically upfield at δ 165 ppm .

Applications in Drug Discovery and Development

Bicyclic lactams serve as rigid scaffolds in peptidomimetic design, offering conformational restraint to enhance target binding. Potential applications include:

  • Protease Inhibitors: The lactam moiety mimics peptide bonds, inhibiting enzymes like HIV protease or thrombin.

  • Antibacterial Agents: Structural analogs have shown activity against bacterial efflux pumps .

  • Neurological Therapeutics: Bicyclic frameworks are explored as modulators of neurotransmitter receptors .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access the cis-5-methyl configuration efficiently.

  • Crystallography: Single-crystal X-ray studies to resolve the compound’s three-dimensional structure and confirm stereochemistry.

  • Biological Screening: Evaluating the compound’s pharmacokinetic and pharmacodynamic properties in preclinical models.

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